Potency Advantage Over the Only Previously Reported Small-Molecule Y4R Antagonist
(S)-VU0637120 inhibits Y4R function with an IC50 of 2.7 μM, representing a >22-fold improvement in potency compared to UR-AK 49, the only previously described small-molecule Y4R antagonist, which exhibited an IC50 of 60.9 μM [1]. This potency gain translates directly to a lower working concentration requirement and a wider experimental window for cellular assays [2].
| Evidence Dimension | Functional inhibition of Y4R (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.7 μM |
| Comparator Or Baseline | UR-AK 49 (NG-acylated imidazolylpropylguanidine) IC50 = 60.9 μM |
| Quantified Difference | 22.6-fold more potent |
| Conditions | In vitro functional assay measuring reduction of pancreatic polypeptide (PP)-induced Y4R activation in recombinant cell lines [1] |
Why This Matters
Procurement of (S)-VU0637120 enables Y4R inhibition at physiologically relevant concentrations, whereas the alternative small-molecule lead UR-AK 49 is too weak for reliable use in most cellular and tissue-based models.
- [1] Schüß C, Vu O, Schubert M, Du Y, Mishra NM, Tough IR, Stichel J, Weaver CD, Emmitte KA, Cox HM, Meiler J, Beck-Sickinger AG. Highly Selective Y4 Receptor Antagonist Binds in an Allosteric Binding Pocket. J Med Chem. 2021 Mar 11;64(5):2801-2814. View Source
- [2] Kaske M. In search for potent and selective NPY Y4 receptor ligands: acylguanidines, argininamides and peptide analogs. Doctoral dissertation, University of Regensburg, 2013. View Source
